molecular formula C10H13NO B1265853 N-Benzylpropanamide CAS No. 10264-12-7

N-Benzylpropanamide

Cat. No.: B1265853
CAS No.: 10264-12-7
M. Wt: 163.22 g/mol
InChI Key: ZFNAETKJDHAQEN-UHFFFAOYSA-N
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Description

N-Benzylpropanamide is an organic compound with the molecular formula C₁₀H₁₃NO. It is a derivative of propanamide, where the hydrogen atom of the amide group is replaced by a benzyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzylpropanamide can be synthesized through several methods. One common approach involves the reaction of propanoyl chloride with benzylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as the primary product.

Another method involves the reduction of this compound derivatives. For example, the reduction of N-benzyl-3-methoxypropanamide using lithium aluminum hydride (LiAlH₄) can produce this compound.

Industrial Production Methods

In industrial settings, this compound can be produced through large-scale reactions involving the same principles as laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Benzylpropanamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzylpropanoic acid

    Reduction: Benzylamine

    Substitution: Various substituted amides depending on the nucleophile used

Scientific Research Applications

N-Benzylpropanamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

N-Benzylpropanamide can be compared with other similar compounds such as:

    N-Benzylacetamide: Similar structure but with an acetyl group instead of a propanoyl group.

    N-Benzylbutanamide: Contains a butanoyl group instead of a propanoyl group.

    N-Benzylisobutyramide: Features an isobutyramide group.

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in various synthetic pathways and its potential therapeutic applications make it a valuable compound in research and industry.

Properties

IUPAC Name

N-benzylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-10(12)11-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNAETKJDHAQEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80145428
Record name N-Benzylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10264-12-7
Record name N-Benzylpropanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010264127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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